Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)-
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Overview
Description
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- is a chiral compound with a pyrrolidine ring structure. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The compound’s unique structure, featuring a five-membered nitrogen-containing ring, makes it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine derivatives typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa in a continuous tube reactor .
Industrial Production Methods: Industrial production of pyrrolidine involves multistage purification and separation by extractive and azeotropic distillation . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants and additives that can tune the selectivity of the products . The reaction conditions often involve specific temperatures and pressures to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles . These products are valuable intermediates in the synthesis of various bioactive compounds .
Scientific Research Applications
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- has numerous scientific research applications. It is used in the study of biomolecules directly in living cells and for functional EPR and NMR tomography in vivo . The compound’s resistance to reduction with biogenic antioxidants and enzymatic systems makes it a valuable molecular tool . Additionally, pyrrolidine derivatives have shown significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mechanism of Action
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets and pathways. The stereochemistry of the pyrrolidine ring plays a crucial role in determining the biological profile of the compound . The different stereoisomers and spatial orientation of substituents can lead to different binding modes to enantioselective proteins . This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry . The unique stereochemistry of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- contributes to its distinct biological activities and makes it a valuable scaffold in drug discovery .
Properties
CAS No. |
650607-91-3 |
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Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(2S,5S)-1-butyl-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C20H25N/c1-2-3-16-21-19(17-10-6-4-7-11-17)14-15-20(21)18-12-8-5-9-13-18/h4-13,19-20H,2-3,14-16H2,1H3/t19-,20-/m0/s1 |
InChI Key |
RNYMDGBOXMIHOM-PMACEKPBSA-N |
Isomeric SMILES |
CCCCN1[C@@H](CC[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCN1C(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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